molecular formula C8H8N4O4 B8384357 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

Cat. No.: B8384357
M. Wt: 224.17 g/mol
InChI Key: DOJRLYQFVMHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol is a useful research compound. Its molecular formula is C8H8N4O4 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

2-[(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy]ethanol

InChI

InChI=1S/C8H8N4O4/c13-1-2-16-8-6-3-5(12(14)15)4-9-7(6)10-11-8/h3-4,13H,1-2H2,(H,9,10,11)

InChI Key

DOJRLYQFVMHDDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NN2)OCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitromalonaldehyde sodium salt monohydrate (1.46 g, 9.29 mmol) was added to crude 2-(5-amino-1H-pyrazol-3-yloxy)ethanol (3.28 g) with salts (1.33 g, 9.29 mmol theoretical) in acetic acid (10 mL). This was heated at 90° C. for 2 hours. The cooled reaction mixture was diluted with water, and the mixture was extracted twice with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to yield regioisomer 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (0.77 g, 3.43 mmol) as a solid. The 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (460 mg, 2.9 mmol) was suspended in water (40 mL), treated with saturated aqueous sodium bicarbonate (2 mL), and the mixture was refluxed for 2 hours. The cooled reaction mixture was extracted three times with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to an oil. The crude material was purified by column chromatography with ethyl acetate to provide 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol (60 mg, 0.27 mmol, 2.9% yield) as a solid.
Name
2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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